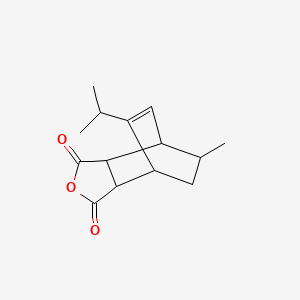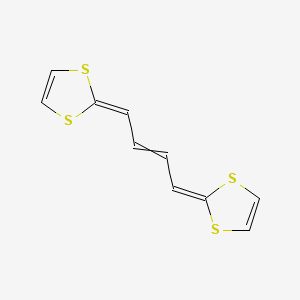
2,2'-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound that features a unique structure with two 1,3-dithiole rings connected by a but-2-ene-1,4-diylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of 1,3-dithiole derivatives with but-2-ene-1,4-diylidene precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets through its dithiole rings. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s unique structure allows it to engage in multiple binding modes, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole)
- 2,2’-(1H-Indene-1,3(2H)-diylidene)bis(1H-indene-1,3(2H)-dione)
- 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
Uniqueness
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is unique due to its but-2-ene-1,4-diylidene bridge, which imparts distinct electronic properties compared to other similar compounds. This structural feature enhances its potential in organic electronics and materials science, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
73786-24-0 |
|---|---|
Molekularformel |
C10H8S4 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-[4-(1,3-dithiol-2-ylidene)but-2-enylidene]-1,3-dithiole |
InChI |
InChI=1S/C10H8S4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H |
InChI-Schlüssel |
SSKLJLSRHVGTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=CC=CC=C2SC=CS2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
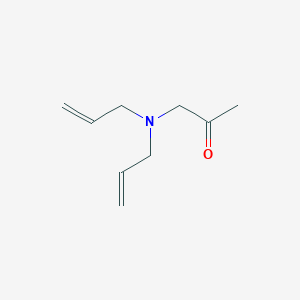
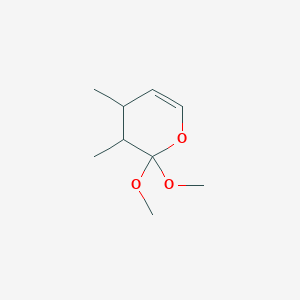
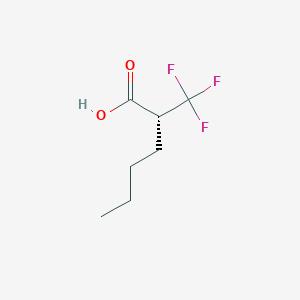
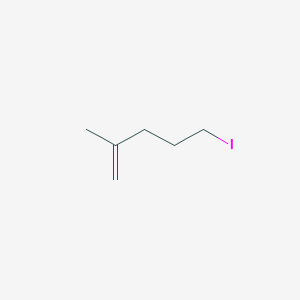
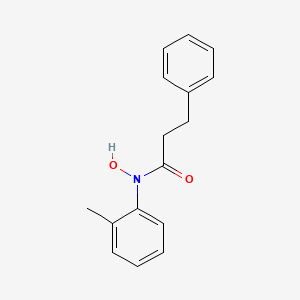
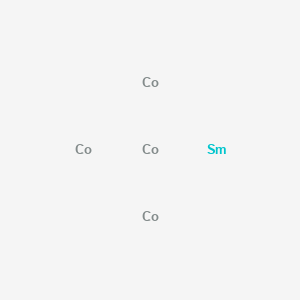



![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)


